1-(Thiophene-2-sulfonyl)-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine
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Overview
Description
1-(Thiophene-2-sulfonyl)-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine is a complex organic compound that features a combination of thiophene, sulfonyl, oxadiazole, and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Thiophene-2-sulfonyl)-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Oxadiazole Ring: This can be achieved by cyclization of a suitable hydrazide with an appropriate carboxylic acid derivative.
Attachment of the Piperidine Ring: The oxadiazole intermediate can be reacted with a piperidine derivative under suitable conditions.
Introduction of the Thiophene-2-sulfonyl Group: This step might involve sulfonylation of the thiophene ring followed by coupling with the piperidine-oxadiazole intermediate.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(Thiophene-2-sulfonyl)-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under strong oxidizing conditions.
Reduction: The sulfonyl group can be reduced to a sulfide under suitable reducing conditions.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring might yield sulfone derivatives, while reduction of the sulfonyl group might yield thiophene sulfides.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications due to its unique structural features.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Thiophene-2-sulfonyl)-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
1-(Thiophene-2-sulfonyl)-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine: can be compared with other compounds containing similar functional groups, such as:
Uniqueness
The uniqueness of this compound lies in the combination of these functional groups, which can impart unique chemical and biological properties.
Properties
IUPAC Name |
5-(1-thiophen-2-ylsulfonylpiperidin-3-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O6S2/c1-26-15-10-14(11-16(27-2)18(15)28-3)19-21-20(29-22-19)13-6-4-8-23(12-13)31(24,25)17-7-5-9-30-17/h5,7,9-11,13H,4,6,8,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTHXRILQWRHKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)C3CCCN(C3)S(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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